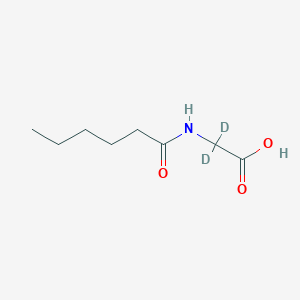
Hexanoylglycine-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoylglycine-d2 is a deuterium-labeled derivative of hexanoylglycine. It is a stable isotope compound where two hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes of hydrogen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanoylglycine-d2 is synthesized by incorporating deuterium into hexanoylglycine. The process involves the reaction of hexanoyl chloride with glycine in the presence of a deuterium source. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the incorporation of deuterium .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoylglycine-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Hexanoylglycine-d2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new drugs and in quality control processes to ensure the consistency and purity of pharmaceutical products
Mécanisme D'action
Hexanoylglycine-d2 exerts its effects by acting as a stable isotope tracer. The deuterium atoms in the compound allow for precise quantitation and tracking in various biological and chemical processes. The molecular targets and pathways involved include metabolic pathways where hexanoylglycine is metabolized, allowing researchers to study the dynamics of fatty acid metabolism and drug interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoylglycine: The non-deuterated form of hexanoylglycine.
Octanoylglycine: A similar compound with an eight-carbon chain instead of six.
Butanoylglycine: A similar compound with a four-carbon chain instead of six.
Uniqueness
Hexanoylglycine-d2 is unique due to the incorporation of deuterium atoms, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantitation is crucial .
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
175.22 g/mol |
Nom IUPAC |
2,2-dideuterio-2-(hexanoylamino)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/i6D2 |
Clé InChI |
UPCKIPHSXMXJOX-NCYHJHSESA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)NC(=O)CCCCC |
SMILES canonique |
CCCCCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















